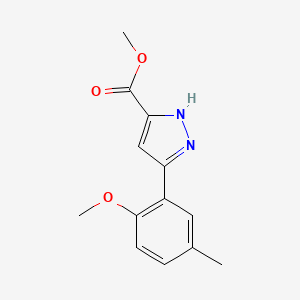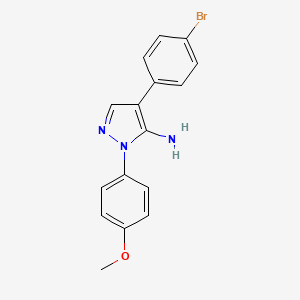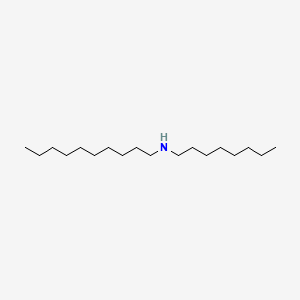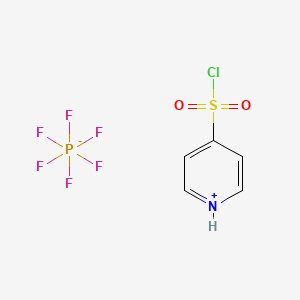![molecular formula C20H15Cl2N3O3S B12049913 4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-N-(2-{[(2E)-2-(2-clorobencilideno)hidrazino]carbonil}fenil)bencenosulfonamida es un compuesto orgánico complejo que pertenece a la clase de sulfonamidas. Estos compuestos son conocidos por sus diversas aplicaciones en química medicinal, particularmente como agentes antimicrobianos. La presencia de grupos cloro y sulfonamida en su estructura sugiere una posible actividad biológica y utilidad en diversas reacciones químicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-cloro-N-(2-{[(2E)-2-(2-clorobencilideno)hidrazino]carbonil}fenil)bencenosulfonamida típicamente involucra los siguientes pasos:
Formación del intermedio hidrazona: Esto se logra haciendo reaccionar 2-clorobenzaldehído con hidrato de hidracina en condiciones de reflujo.
Acoplamiento con cloruro de 4-clorobenzenosulfonilo: El intermedio hidrazona se hace reaccionar luego con cloruro de 4-clorobenzenosulfonilo en presencia de una base como trietilamina para formar el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los reactores de flujo continuo y los sistemas de síntesis automatizados podrían emplearse para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción hidrazona.
Reducción: Las reacciones de reducción pueden dirigirse al grupo sulfonamida, potencialmente convirtiéndolo en una amina.
Sustitución: Los grupos cloro en el compuesto pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales
Oxidación: Los productos pueden incluir sulfoxidos o sulfonas.
Reducción: Los productos pueden incluir aminas o hidrazinas.
Sustitución: Los productos variarán dependiendo del nucleófilo utilizado, pero pueden incluir bencenosulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
4-cloro-N-(2-{[(2E)-2-(2-clorobencilideno)hidrazino]carbonil}fenil)bencenosulfonamida tiene varias aplicaciones en investigación científica:
Química Medicinal: Se estudia por sus posibles propiedades antimicrobianas y anticancerígenas.
Estudios Biológicos: El compuesto se puede usar para investigar la inhibición de enzimas y la unión de proteínas.
Química Industrial: Puede servir como intermedio en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de este compuesto no está completamente dilucidado, pero se cree que involucra:
Blancos Moleculares: Los posibles blancos incluyen enzimas bacterianas y proteínas de células cancerosas.
Vías: El compuesto puede interferir con procesos celulares como la replicación del ADN o la síntesis de proteínas.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-cloro-N-(2-{[(2E)-2-(4-dimetilaminobencilideno)hidrazino]carbonil}fenil)bencenosulfonamida
- 4-cloro-N-(2-{[(2E)-2-(2,3-diclorobencilideno)hidrazino]carbonil}fenil)bencenosulfonamida
Singularidad
La combinación única de grupos cloro y sulfonamida en 4-cloro-N-(2-{[(2E)-2-(2-clorobencilideno)hidrazino]carbonil}fenil)bencenosulfonamida proporciona una reactividad química distinta y una posible actividad biológica, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C20H15Cl2N3O3S |
|---|---|
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15Cl2N3O3S/c21-15-9-11-16(12-10-15)29(27,28)25-19-8-4-2-6-17(19)20(26)24-23-13-14-5-1-3-7-18(14)22/h1-13,25H,(H,24,26)/b23-13+ |
Clave InChI |
HXBNQAKPQNXRRA-YDZHTSKRSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylacetamide](/img/structure/B12049864.png)

![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)


